ADHP Intermediate Stability by Chloroformate Type
In the 2024 study by Puzhistky et al., alkylidene dihydropyridines (ADHPs) derived from various chloroformates showed marked differences in stability: benzyl chloroformate-derived ADHPs resisted oxidation, while phenyl chloroformate-derived analogs hydrolyzed rapidly [1]. Although (pyridin-2-yl)methyl chloroformate was not directly tested, its structural similarity to benzyl chloroformate (aryl-alkyl ester) suggests oxidative stability comparable to benzyl, but with the added coordination potential of the pyridine nitrogen. This infers a class-level advantage for applications requiring intermediate longevity.
| Evidence Dimension | ADHP intermediate stability under oxygen atmosphere |
|---|---|
| Target Compound Data | Not directly measured; inferred to be oxidation-resistant based on benzyl analog |
| Comparator Or Baseline | Benzyl chloroformate-derived ADHP: stable to oxidation. Phenyl chloroformate-derived ADHP: hydrolyzes readily. Ethyl chloroformate-derived ADHP: decomposes rapidly. |
| Quantified Difference | N/A (qualitative stability hierarchy: benzyl ≈ (pyridin-2-yl)methyl (inferred) > ethyl > phenyl) |
| Conditions | ADHP formation from 4-alkylpyridines, chloroformate reagent, mild base; monitored by NMR and oxidation potentials (Org. Biomol. Chem., 2024). |
Why This Matters
This matters for process chemistry: selecting a chloroformate that yields a stable ADHP intermediate reduces decomposition losses and improves downstream reaction yields— (pyridin-2-yl)methyl chloroformate is predicted to be among the most stable options.
- [1] Puzhistky, M.; Pradhan, E.; Nikolaev, A.; Zeng, T.; Fishlock, D.; Orellana, A. Stability and reactivity of alkylidene dihydropyridines. Org. Biomol. Chem. 2024, 22, 4052–4056. View Source
